[3-(4-Fluorophenoxy)propyl](methyl)amine hydrochloride
Description
IUPAC Name: N-[3-(4-Fluorophenoxy)propyl]-N-methylamine hydrochloride Molecular Formula: C₁₀H₁₅ClFNO Molecular Weight: 219.5 g/mol (calculated) Structural Features:
- A three-carbon propyl chain bridges a 4-fluorophenoxy group and a secondary amine (methyl-substituted).
- The hydrochloride salt enhances stability and aqueous solubility.
Synthesis: Likely synthesized via nucleophilic substitution between 3-(4-fluorophenoxy)propyl bromide and methylamine, followed by HCl treatment. Analogous methods are described for phenoxypropyl-piperidine derivatives (e.g., compound 22 in ).
Properties
IUPAC Name |
3-(4-fluorophenoxy)-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-12-7-2-8-13-10-5-3-9(11)4-6-10;/h3-6,12H,2,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYKECGFWPZOHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=C(C=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Fluorophenoxy)propylamine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H14FNO
- Molecular Weight : 183.23 g/mol
- CAS Number : 883542-69-6
The presence of the fluorine atom in the phenoxy group enhances the compound's lipophilicity and potential biological activity, making it a candidate for various pharmacological applications.
The biological activity of 3-(4-Fluorophenoxy)propylamine hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, preventing substrate interaction and catalytic action.
- Receptor Modulation : It can alter receptor signaling pathways, potentially influencing neurotransmitter systems such as serotonin and dopamine, which are critical in mood regulation and other physiological processes.
Biological Activity Overview
Research indicates that compounds similar to 3-(4-Fluorophenoxy)propylamine hydrochloride exhibit a range of biological activities. Below is a summary of its potential effects based on structural similarities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Fluoroaniline | Amino group substituted at para position | Antidepressant properties |
| 3-(4-Methoxyphenoxy)propylamine | Methoxy group instead of fluorine | Antinociceptive effects |
| 2-(4-Fluorophenoxy)ethylamine | Ethyl chain instead of propyl | Antitumor activity |
These compounds demonstrate varying degrees of biological activity, often influenced by subtle changes in their chemical structure. The unique combination of a fluorinated phenoxy group and a propyl chain in 3-(4-Fluorophenoxy)propylamine hydrochloride may confer distinct pharmacological properties that differentiate it from these similar compounds.
Case Studies and Research Findings
- Antipsychotic Profiles : A study on related compounds indicated that certain derivatives possess antipsychotic properties, showing efficacy in behavioral pharmacological models. The research highlighted the importance of substituents on the phenyl moiety in modulating these effects .
- Neurotransmitter Interaction : Preliminary studies suggest that 3-(4-Fluorophenoxy)propylamine hydrochloride may influence neurotransmitter pathways, making it a candidate for further pharmacological studies aimed at treating mood disorders.
- In Vitro Evaluation : Compounds structurally related to 3-(4-Fluorophenoxy)propylamine have shown promising results in antibacterial assays, indicating potential applications in antimicrobial therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenoxypropyl Amines and Piperidines
The following table summarizes key analogs:
Key Findings from Comparative Analysis
Pharmacological Implications :
- Cisapride Analogy: Cisapride () shares the 4-fluorophenoxypropyl motif but incorporates a benzamide-piperidine core for 5-HT₄ receptor agonism. The target compound’s lack of this framework suggests divergent biological activity.
- Piperidine vs. Methylamine : Piperidine derivatives () likely exhibit stronger receptor affinity due to their bulkier, basic amines, whereas methylamine’s simplicity may favor rapid clearance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
